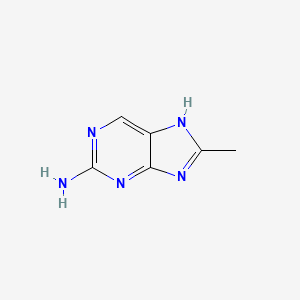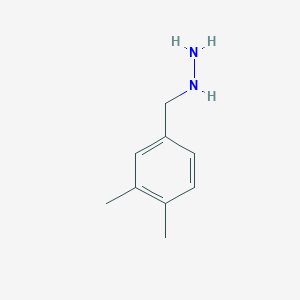
(R)-7-Methyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Methyl-1,4-diazepan-5-one is a chiral compound belonging to the class of diazepanones It is characterized by a seven-membered ring containing two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Methyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the diazepanone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-7-Methyl-1,4-diazepan-5-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: ®-7-Methyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the diazepanone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-7-Methyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-7-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Methyl-1,4-diazepan-5-one: The non-chiral counterpart of ®-7-Methyl-1,4-diazepan-5-one.
1,4-Diazepan-5-one: A simpler analog lacking the methyl group.
7-Ethyl-1,4-diazepan-5-one: An analog with an ethyl group instead of a methyl group.
Uniqueness: ®-7-Methyl-1,4-diazepan-5-one is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. This chiral center can influence the compound’s interaction with biological targets, potentially leading to enantioselective effects.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(7R)-7-methyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
BJPCEVKBOAXMAH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)NCCN1 |
SMILES canónico |
CC1CC(=O)NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)


![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)







